molecular formula C14H9F2N3S B2854681 4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione CAS No. 688356-00-5

4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione

Cat. No.: B2854681
CAS No.: 688356-00-5
M. Wt: 289.3
InChI Key: MXPVVBWBHBCKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione is a useful research compound. Its molecular formula is C14H9F2N3S and its molecular weight is 289.3. The purity is usually 95%.
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Biological Activity

4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione is a synthetic compound belonging to the quinazoline class, notable for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections. This article synthesizes current research findings on its biological activity, mechanisms of action, and therapeutic potential.

The compound's chemical structure is characterized by a quinazoline core with a thione functional group and difluorophenyl substitution. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC14H9F2N3S
Molecular Weight289.31 g/mol
IUPAC Name4-(3,4-difluoroanilino)-1H-quinazoline-2-thione
InChI KeyMXPVVBWBHBCKSD-UHFFFAOYSA-N

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown it to be effective against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values around 2.09 μM for both cell lines .

Mechanism of Action:
The anticancer effects are attributed to the compound's ability to inhibit specific molecular targets involved in cell proliferation and survival pathways. It has been suggested that the compound may interfere with the activity of receptor tyrosine kinases (RTKs) and other signaling pathways critical for tumor growth .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. It has been evaluated against a range of bacterial strains, showing moderate to strong inhibition. For example, derivatives of quinazoline compounds have been reported to possess activity against both Gram-positive and Gram-negative bacteria .

Case Study:
In a comparative study, several quinazoline derivatives were assessed for their antimicrobial efficacy using the Agar well diffusion method. The results indicated that this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, surpassing standard antibiotics in some cases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity
This compound2.09 μM (MCF-7)Moderate
2-Amino-4-(3,4-difluorophenyl)thiazole5.00 μMWeak
6-Chloro-3-(4-isopropylphenyl)-quinazoline1.50 μMStrong

Synthesis and Mechanism

The synthesis of this compound typically involves multi-step organic reactions starting from 3,4-difluoroaniline and isothiocyanates under specific reaction conditions (e.g., using DMF or DMSO as solvents). The compound's mechanism of action includes binding to specific enzymes or receptors that modulate biological pathways critical for disease progression.

Properties

IUPAC Name

4-(3,4-difluoroanilino)-4aH-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3S/c15-10-6-5-8(7-11(10)16)17-13-9-3-1-2-4-12(9)18-14(20)19-13/h1-7,9H,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYCRHBKFJFIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=NC(=S)N=C2NC3=CC(=C(C=C3)F)F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.